1-methyl-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
Description
The compound 1-methyl-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole features a benzodiazole (benzimidazole analog) core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The latter is further substituted with a 1,2,4-triazole-3-carbonyl group, while the benzodiazole nitrogen is methylated. While explicit pharmacological data for this compound is absent in the provided evidence, analogs with related scaffolds, such as oxadiazole-pyrrolidine derivatives, demonstrate antiviral activity, highlighting the relevance of heterocyclic systems in drug design.
Properties
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-22-14-5-3-2-4-13(14)20-17(22)24-8-11-6-23(7-12(11)9-24)16(25)15-18-10-19-21-15/h2-5,10-12H,6-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBZZHFWKKHVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole (CAS No. 815588-93-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of triazole and benzodiazole frameworks. The presence of the triazole moiety is particularly noteworthy as it is associated with various biological activities, including antifungal and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.34 g/mol |
| CAS Number | 815588-93-3 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to induce apoptosis in various cancer cell lines. The compound under review has been evaluated for its cytotoxic effects against melanoma and breast cancer cell lines. In vitro assays demonstrated that it effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study:
In a study involving the synthesis of related triazole compounds, several derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Results showed that certain derivatives exhibited selective cytotoxicity towards melanoma cells while demonstrating lower activity against breast cancer cells due to inherent resistance mechanisms .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives are known for their antifungal properties; thus, the biological activity of this compound was assessed against various bacterial strains. Preliminary results indicated moderate antibacterial activity compared to standard antibiotics like chloramphenicol .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes: The triazole ring may inhibit enzymes crucial for nucleic acid synthesis in pathogens.
- Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It may interfere with cell cycle progression in cancer cells, particularly at the G2/M phase.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's triazole moiety is crucial for its interaction with fungal enzymes, which can inhibit their growth. For instance, derivatives of 1,2,4-triazoles have shown significant antifungal activity against various strains of Candida and Aspergillus species. A specific derivative exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.0156 μg/mL against Candida albicans, demonstrating its potential as a potent antifungal agent .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Studies indicate that triazole-based compounds can be effective against Gram-positive and Gram-negative bacteria. For example, a series of synthesized triazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics like gentamicin . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced antibacterial efficacy.
Cancer Research
In the realm of oncology, triazole-containing compounds are being explored for their ability to inhibit various cancer cell lines. One study reported a derivative that inhibited the c-Met kinase with an IC50 value of 0.24 nM, showcasing its potential as an anticancer therapeutic . The compound's ability to bind at the ATP-binding site of kinases indicates a promising avenue for drug development targeting specific cancer pathways.
Agricultural Applications
Herbicidal Activity
The synthesis of triazole derivatives has been linked to herbicidal applications. Compounds that incorporate the triazole structure have demonstrated synergistic effects when combined with other herbicides, enhancing their efficacy against various weeds. This is particularly valuable in developing more effective agricultural treatments that minimize the environmental impact while maximizing crop yield .
Materials Science
Nonlinear Optical Properties
Triazole derivatives are also being investigated for their nonlinear optical (NLO) properties. These materials can be utilized in photonic devices due to their ability to manipulate light in novel ways. Recent studies synthesized several triazole-based compounds and characterized their NLO properties, indicating potential applications in optical switches and modulators . The exploration of these properties is crucial for advancing technologies in telecommunications and data processing.
Summary Table of Applications
Case Studies
- Antifungal Efficacy Study : A recent investigation into the antifungal properties of triazole derivatives revealed that specific modifications to the triazole ring significantly enhanced activity against resistant strains of fungi. The study utilized molecular docking techniques to elucidate binding interactions with fungal enzymes.
- Antibacterial Activity Assessment : A series of synthesized compounds were tested against multiple bacterial strains in vitro, demonstrating that certain functional groups on the benzodiazole scaffold improved antibacterial potency significantly compared to standard treatments.
- NLO Properties Characterization : Research focused on synthesizing new triazole derivatives aimed at optimizing their NLO characteristics for potential applications in advanced optical materials.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key differences in substituents, heterocyclic cores, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
The octahydropyrrolo[3,4-c]pyrrole system confers rigidity, which could reduce metabolic degradation compared to simpler pyrrolidine derivatives.
Functional Group Effects
- The 1,2,4-triazole-3-carbonyl group in the target compound offers hydrogen-bonding capability, akin to the oxadiazole in 1a , but with a broader pKa range due to triazole’s dual protonation sites.
- Substitution of triazole with thiadiazole-thio (as in 9d ) introduces sulfur-based hydrophobicity, which may alter membrane permeability.
Chlorophenyl or piperazinyl groups (e.g., CID3080238) increase lipophilicity but may compromise solubility—a trade-off absent in the target compound’s design.
Preparation Methods
Alkylation of 1H-1,3-Benzodiazole
The methylation at the N1 position is typically achieved using chloromethane under strongly basic conditions. A modified procedure from CN113651762A employs:
Conditions :
-
Solvent: Anhydrous ethanol
-
Base: Potassium hydroxide (3.0 equiv)
-
Temperature: Reflux at 78°C for 12 hours
Critical Parameters :
-
Excess CH3Cl (2.5 equiv) minimizes di-methylation byproducts.
-
Strict moisture exclusion prevents hydrolysis of the benzodiazole ring.
Construction of the Octahydropyrrolo[3,4-c]Pyrrole Substructure
Bicyclic System Formation
The octahydropyrrolo[3,4-c]pyrrole is synthesized via a double Mannich reaction followed by catalytic hydrogenation:
Step 1 :
Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Catalyst: p-Toluenesulfonic acid (0.1 equiv)
-
Temperature: 0°C to room temperature, 24 hours
Step 2 : Hydrogenation
Catalyst : 10% Pd/C
Yield : 85–90%
Conditions :
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
-
Co-Reagent: 4-Dimethylaminopyridine (DMAP, 0.2 equiv)
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Solvent: Dichloromethane (DCM)
Optimization Notes :
Final Coupling and Purification
Convergent Synthesis
The benzodiazole and triazole-pyrrolopyrrole intermediates are coupled via Buchwald-Hartwig amination :
Reaction :
Conditions :
-
Catalyst: Pd2(dba)3 (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs2CO3 (2.0 equiv)
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Solvent: 1,4-Dioxane
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Temperature: 110°C, 24 hours
Yield : 55–60%
Purification Strategies
| Purification Step | Method | Purity (%) |
|---|---|---|
| Crude Product | Column Chromatography (SiO2, EtOAc/Hexanes) | 85–90 |
| Recrystallization | Ethanol/Water (3:1) | 98.5+ |
| Final Analysis | HPLC (C18, MeCN/H2O) | >99 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and triazole carbonyl carbons (δ 160–170 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
- HPLC : Ensure >95% purity using C18 columns (acetonitrile/water gradient) .
How can low yields in multi-step synthesis be addressed?
Advanced
Common issues :
- Intermediate instability : Use protective groups (e.g., Boc for amines) during pyrrolo-pyrrole synthesis .
- Coupling inefficiency : Optimize POCl₃ concentration (0.5–1.0 eq.) for triazole acylation to avoid over-chlorination .
Example : In , Pd(PPh₃)₄ catalysis improved Suzuki coupling yields (from 45% to 72%) by reducing side reactions in deoxygenated DMF .
What is the role of the triazole carbonyl group in structure-activity relationships (SAR)?
Advanced
The triazole carbonyl enhances:
- Hydrogen bonding : Interacts with catalytic residues (e.g., Tyr118 in 3LD6) .
- Electrophilicity : Facilitates covalent binding to nucleophilic serine/threonine residues in kinases.
Comparative data :
| Derivative | Triazole Modification | Antifungal IC₅₀ (µM) |
|---|---|---|
| Parent | -CO- | 1.2 |
| Analog | -CH₂- | 12.5 |
| The carbonyl group reduces IC₅₀ by 10-fold, underscoring its importance . |
How does X-ray crystallography resolve structural ambiguities in such complex heterocycles?
Advanced
Crystallography confirms:
- Bicyclic conformation : Octahydropyrrolo[3,4-c]pyrrole adopts a chair-boat configuration, stabilizing the triazole-benzodiazole dihedral angle (~45°) .
- Hydrogen-bond networks : Intermolecular H-bonds between triazole N-H and carbonyl O improve crystal packing (resolution ≤ 0.8 Å recommended) .
Case study : resolved a similar compound’s structure, identifying π-π stacking between benzothiazole and methoxyphenyl groups .
What formulation strategies improve aqueous solubility for in vitro assays?
Q. Basic
- Co-solvent systems : Use DMF/water (10–20% DMF) or β-cyclodextrin inclusion complexes .
- Prodrug approach : Convert the methyl ester to a sodium carboxylate salt (increases solubility by >50-fold) .
Validation : Measure solubility via shake-flask method (UV-Vis quantification at λₘₐₓ ≈ 270 nm) .
How should conflicting bioactivity data across studies be interpreted?
Advanced
Potential causes :
- Purity discrepancies : HPLC retention time shifts (≥0.5 min) indicate impurities; re-purify with preparative TLC .
- Assay variability : Normalize data to positive controls (e.g., ketoconazole for antifungal assays) .
Example : In , docking-predicted activity (IC₅₀ ~1 µM) diverged from experimental IC₅₀ (5 µM) due to membrane permeability limitations . Mitigate via logP optimization (<3.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
